molecular formula C21H19NO4 B2936234 4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid CAS No. 361158-00-1

4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B2936234
CAS No.: 361158-00-1
M. Wt: 349.386
InChI Key: BUJVUPVCMDIDAQ-UHFFFAOYSA-N
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Description

This compound is a pyrrole-substituted benzoic acid derivative characterized by a 1H-pyrrole ring substituted at the 1-position with a benzoic acid moiety and at the 3-, 2-, and 5-positions with ethoxycarbonyl, methyl, and phenyl groups, respectively.

Properties

IUPAC Name

4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-26-21(25)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(10-12-17)20(23)24/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJVUPVCMDIDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid, a compound with the molecular formula C21H19NO4 and a molecular weight of 349.386 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

  • Molecular Formula : C21H19NO4
  • Molecular Weight : 349.386 g/mol
  • IUPAC Name : 4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)benzoic acid

Research indicates that compounds similar to 4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid may act through various biochemical pathways, particularly in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling. This pathway is crucial for synthesizing complex organic molecules, suggesting potential applications in medicinal chemistry.

Antinociceptive Activity

A study on pyrrole derivatives, including this compound, demonstrated significant analgesic effects in animal models. Specifically, it exhibited a dose-dependent protective effect against pain induced by acetic acid, showing up to 89.3% protection at optimal doses compared to acetylsalicylic acid as a reference .

CompoundDose Range (mg/kg)Protection (%)
4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid1/10 to 1/40 of LD(50)89.3%

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of specific functional groups was found to enhance activity against these cell lines .

Case Studies

A notable study synthesized ten new pyrrole derivatives and assessed their analgesic properties. Among them, the derivative containing the ethoxycarbonyl group demonstrated lower acute toxicity (378 mg/kg) while providing substantial analgesic effects . This highlights the potential for developing safer analgesics based on this compound's structure.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds in its class have been metabolized into monoethyl phthalate, which can serve as a urinary biomarker for exposure to phthalate esters. Understanding the metabolism of these compounds is essential for assessing their safety and efficacy in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as substituted heterocycles linked to benzoic acid:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target: 4-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid Pyrrole (COOEt, CH₃, C₆H₅); benzoic acid Likely C₂₁H₁₉NO₄ ~349.4 (estimated) Potential enzyme inhibition (inferred)
5-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-1-yl]-2-hydroxybenzoic acid Pyrrole (benzoyl, NO₂, OH); benzoic acid with hydroxyl C₂₆H₁₇N₂O₈ ~491.4 Antioxidant/chelating properties
4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid Pyrazole (Cl, CH₂CH₃, CH₃); amide linker; benzoic acid C₂₁H₂₀ClN₃O₄ 413.85 Pesticide metabolite research
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid Benzimidazole (COOEt, propyl-pyrrolidinone); benzoic acid C₂₄H₂₅N₃O₅ ~435.5 Structural studies (crystallography)
3-(2-{[3-(2-carboxyethyl)-5-hydroxy-4-methyl-2H-pyrrol-2-ylidene]methyl}...) Complex pyrrole derivatives (carboxyethyl, ethenyl, methyl) C₂₃H₂₅N₃O₆ ~463.5 Photosensitizers/optical applications
Key Observations :
  • Heterocycle Core : The target compound’s pyrrole ring differs from pyrazole () or benzimidazole (), altering electronic properties and binding interactions.
  • Substituent Effects : The ethoxycarbonyl group in the target and enhances solubility and metabolic stability compared to nitro () or chlorine () substituents, which may increase reactivity or toxicity .
  • Biological Activity : ’s pyrazole derivative is linked to pesticide research, while ’s nitro-substituted pyrrole may exhibit redox activity. The target compound’s lack of polar groups (e.g., hydroxyl in ) suggests reduced hydrogen-bonding capacity .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersExample DataReference
SC-XRDR factor: <0.05; Space group: P2₁/cBond length: 1.34 Å (C=O)
¹H NMR (DMSO-d₆)δ 1.2–1.4 (t, CH₂CH₃); δ 6.8–7.5 (m, aryl)Integration ratios confirm substituents

Q. Table 2: Biological Activity of Structural Analogs

DerivativeAssay TypeActivity (IC₅₀/EC₅₀)Reference
TrifluoromethylAntimicrobial16 µg/mL (S. aureus)
Methoxy-substitutedAntioxidant (DPPH)120 µM (EC₅₀)

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